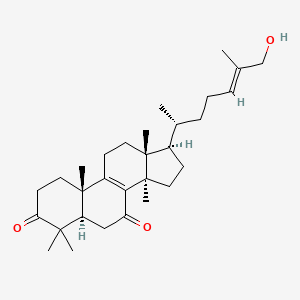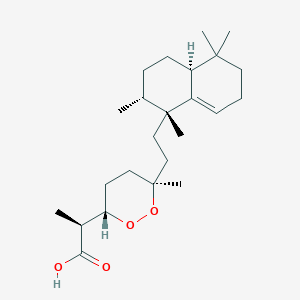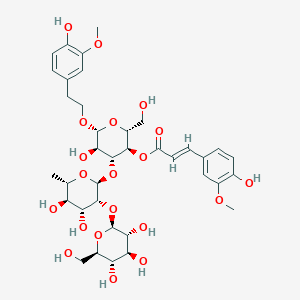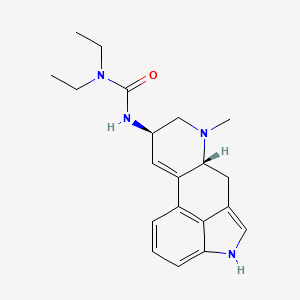
LISURIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8R-Lisuride is a stereoisomer of lisuride, an ergot derivative known for its pharmacological properties. It is a potent stereospecific partial agonist for the human histamine H1 receptor . This compound has garnered interest due to its unique interaction with various receptors, making it a valuable tool in pharmacological research.
Preparation Methods
The synthesis of 8R-Lisuride involves several steps, typically starting from ergot alkaloids. The process includes:
Initial Alkylation: The ergot alkaloid undergoes alkylation to introduce the necessary functional groups.
Cyclization: The intermediate product is then cyclized to form the ergoline ring structure.
Stereospecific Reduction: The final step involves a stereospecific reduction to obtain the 8R configuration.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired stereochemistry.
Chemical Reactions Analysis
8R-Lisuride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify its functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the ergoline ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
8R-Lisuride has a wide range of applications in scientific research:
Chemistry: It is used to study receptor-ligand interactions, particularly with histamine H1 receptors.
Biology: Its interaction with various receptors makes it a valuable tool in cellular signaling studies.
Medicine: Research on 8R-Lisuride contributes to understanding its potential therapeutic uses, such as in treating neurological disorders.
Industry: It is used in the development of new pharmacological agents and in the study of drug-receptor interactions
Mechanism of Action
8R-Lisuride exerts its effects by binding to the histamine H1 receptor as a partial agonist. It also interacts with dopamine and serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This multi-receptor interaction is crucial for its pharmacological effects .
Comparison with Similar Compounds
8R-Lisuride is compared with other ergot derivatives such as:
8S-Lisuride: The stereoisomer 8S-Lisuride has different pharmacological properties, acting as a partial agonist at different receptors.
Pergolide: Another ergot derivative with similar receptor interactions but different therapeutic applications.
Cabergoline: Known for its prolactin-lowering effects, it shares some receptor interactions with 8R-Lisuride but has distinct clinical uses.
These comparisons highlight the uniqueness of 8R-Lisuride in terms of its receptor specificity and pharmacological profile.
Properties
Molecular Formula |
C20H26N4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |
InChI Key |
BKRGVLQUQGGVSM-RDTXWAMCSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




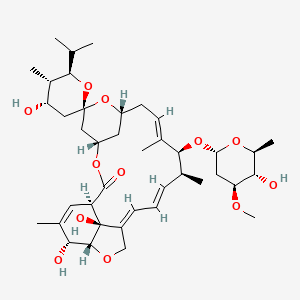


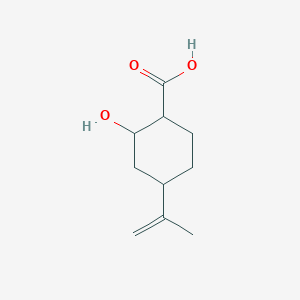
![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

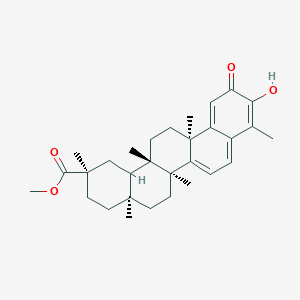
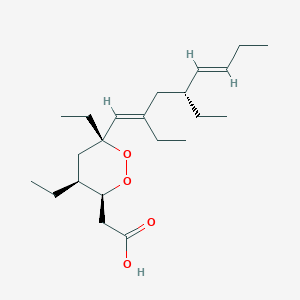
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
